molecular formula C15H21NO2 B2972034 Tert-butyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 2248412-67-9

Tert-butyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B2972034
CAS No.: 2248412-67-9
M. Wt: 247.338
InChI Key: VXRRLIQIRNAPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of 1,2,3,4-tetrahydronaphthalene in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Tert-butyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    Tert-butyl 4-aminobenzoate: Similar in structure but with a benzoate core instead of a naphthalene core.

    Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a tetrahydronaphthalene ring.

Uniqueness: Tert-butyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-7,12-13H,8-9,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRRLIQIRNAPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.